The compound "4-(3,4-Dimethoxy-benzyl)-piperidine" and its derivatives have been the subject of extensive research due to their diverse pharmacological properties. These compounds have been synthesized and evaluated for various biological activities, including anti-acetylcholinesterase (anti-AChE) activity, analgesic properties, antihypertensive effects, NMDA receptor antagonism, steroid-5alpha-reductase inhibition, mu-opioid receptor antagonism, and cytotoxicity against cancer cell lines12345678. The structural modifications and the stereochemistry of these compounds have been shown to play a significant role in their biological activities and receptor affinities.
The mechanism of action of these piperidine derivatives varies depending on the target and the structural modifications of the compound. For instance, compound 13e, a potent anti-AChE inhibitor, has been shown to have a selective affinity for AChE over butyrylcholinesterase and to increase acetylcholine content in the rat cerebral cortex, suggesting a potential role in the treatment of Alzheimer's disease1. In the case of analgesic activity, compound 23, a 3,4-dimethoxybenzoate ester, demonstrated significant analgesic effects without binding to the opiate receptor, indicating a non-opioid mechanism of action2. The antihypertensive activity of certain piperidine derivatives has been attributed to their alpha-blocking actions, with the stereochemistry of the isomers influencing their potency3. Additionally, the NMDA receptor antagonism exhibited by compounds like 4-benzyl-1-piperidinylalkynylpyrroles, pyrazoles, and imidazoles suggests their potential application in neurodegenerative diseases such as Parkinson's disease4.
In the field of pharmacology and neuroscience, piperidine derivatives have been explored for their potential in treating neurodegenerative diseases, such as Alzheimer's disease, due to their anti-AChE activity18. The subtype-selective NMDA receptor ligands have been investigated for their role in potentiating the effects of L-DOPA in Parkinson's disease models4.
The analgesic properties of these compounds, particularly the aromatic esters of nonquaternary carbon-4 piperidinols, have been studied, revealing their potential as non-opioid analgesics2.
The antihypertensive effects of stereoisomers of 4-piperidyl-1,3-dihydro-2-oxo-2H-benzimidazoles have been examined, with the (+) isomers showing enhanced potencies, suggesting their use in the management of hypertension3.
In endocrinology, the inhibition of steroid-5alpha-reductase by N-substituted piperidine-4-(benzylidene-4-carboxylic acids) has been evaluated, indicating their potential application in conditions like benign prostatic hyperplasia5.
The cytotoxicity of novel piperidine derivatives against various cancer cell lines, including leukemic and lymphoma cells, has been demonstrated, with some compounds showing potent antileukemic and antilymphoma activity7.
The mu-opioid receptor antagonists from the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class have been studied for their bioactive conformation, contributing to the understanding of opioid receptor interactions6.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6